molecular formula C13H11FN2O2 B2989473 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea CAS No. 199585-00-7

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea

Cat. No. B2989473
CAS RN: 199585-00-7
M. Wt: 246.241
InChI Key: BASVXNNPMBRKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea, also known as 4-FPHPU, is a small molecule that has been used for various scientific research applications. It is a fluorinated phenylurea compound that is known for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). This inhibition has been shown to have a wide range of effects on biochemical and physiological systems.

Scientific Research Applications

Hydroxyl Group Characterization in Polymers

A notable application of 1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea is in the characterization of hydroxyl functional groups in polymers. Moghimi et al. (2013) described a method using 4-fluorophenyl isocyanate for in situ derivatization of hydroxyl groups, facilitating their quantification via 19F NMR spectroscopy. This approach offers advantages over traditional methods like titration, providing a quicker and more reliable measurement of hydroxyl content in various polymers, including poly(e-caprolactones) and polyester diols (Moghimi et al., 2013).

Molecular Imaging and Angiogenesis

In the field of molecular imaging, particularly regarding angiogenesis, the synthesis of fluorine-18 labeled diaryl ureas represents a significant application. These compounds, based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, have been synthesized as potential PET biomarkers for visualizing angiogenic processes. Ilovich et al. (2008) successfully labeled a VEGFR-2/PDGFR dual inhibitor with fluorine-18, demonstrating the utility of urea subunits in the development of new imaging agents for cancer research and other diseases characterized by angiogenesis (Ilovich et al., 2008).

Neuropeptide Y5 Receptor Antagonists

In another research application, urea derivatives have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. Fotsch et al. (2001) identified and optimized 1-((1R,2R)-2-hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a lead compound for NPY5 receptor inhibition, highlighting the structural adaptability of urea compounds in the development of novel therapeutic agents (Fotsch et al., 2001).

Catalytic and Sensing Applications

Urea derivatives also find applications in catalysis and sensing. For instance, Deng et al. (2017) reported the alkaline peroxidase-like activity of CuO nanoparticles using 3-(4-hydroxyphenyl)propionic acid as a substrate. This activity was modulated by ammonia, leading to the development of a sensing platform for the determination of urea and urease in various samples, demonstrating the potential of urea derivatives in environmental and biological sensing technologies (Deng et al., 2017).

properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-9-4-6-10(7-5-9)15-13(18)16-11-2-1-3-12(17)8-11/h1-8,17H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASVXNNPMBRKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea

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